2-(Difluoromethoxy)-5-phenylpyridine
Description
Significance of Fluorine and Fluorinated Moieties in Molecular Design for Enhanced Chemical Attributes
Impact of Difluoromethoxy Group on Molecular Properties Relevant to Synthetic Transformations and Interactions
The difluoromethoxy group (-OCF₂H) is a particularly valuable fluorinated moiety that serves as a bioisosteric replacement for other functional groups, influencing a molecule's properties in several key ways. google.com Its introduction can significantly enhance metabolic stability by blocking potential sites of oxidation. acs.org
Key impacts of the difluoromethoxy group include:
Modulation of Lipophilicity : The -OCF₂H group can increase a molecule's lipophilicity, which can affect its permeability across biological membranes. google.comossila.com
Hydrogen Bonding Capability : The hydrogen atom in the difluoromethoxy group can act as a hydrogen bond donor, which can lead to new or enhanced interactions with biological targets like enzymes or receptors. google.com
These characteristics make the difluoromethoxy group a desirable feature in the design of novel compounds for various research applications. google.com
Role of Pyridine (B92270) Core in Contemporary Organic Synthesis
The pyridine ring is a fundamental heterocyclic scaffold found in a vast array of natural products, pharmaceuticals, and functional materials. sigmaaldrich.com It is considered a "privileged scaffold" in medicinal chemistry due to its presence in numerous FDA-approved drugs. sigmaaldrich.com
The utility of the pyridine core is rooted in its distinct chemical properties:
Synthetic Versatility : The pyridine ring can be functionalized at various positions through a wide range of organic reactions. mdpi.com Due to the electron-deficient nature of the ring caused by the nitrogen atom, it is generally more susceptible to nucleophilic substitution, particularly at the 2- and 4-positions. nih.gov
Electronic Nature : The nitrogen atom in the pyridine ring is a Lewis base, allowing it to act as a ligand for metal catalysts and to be protonated to form pyridinium (B92312) salts. This basicity is a key factor in its chemical reactivity and its role in biological systems. nih.gov
Overview of Research Trajectories for 2-(Difluoromethoxy)-5-phenylpyridine and Analogues
While dedicated research literature solely on this compound is not extensive, the research trajectories for its analogues provide a clear indication of its potential applications. The core structure, 2-phenylpyridine (B120327), is a well-known building block, particularly in the field of materials science as a ligand for iridium complexes used in phosphorescent OLEDs. beilstein-journals.org The introduction of fluorine atoms into such ligands is known to modify the emission properties of these complexes. beilstein-journals.org
Furthermore, fluorinated phenylpyridine derivatives are actively investigated in medicinal chemistry and agrochemical research. mdpi.com For instance, various substituted 2-phenylpyridine derivatives have been synthesized and evaluated for their insecticidal activity. mdpi.com The difluoromethoxy group, in particular, is a key component in several advanced pharmaceutical intermediates. nih.gov The combination of these three components—a pyridine core, a phenyl substituent, and a difluoromethoxy group—positions this compound as a compound of interest for:
Development of Novel Emissive Materials : Following the precedent of other 2-phenylpyridine derivatives, this compound could be explored as a ligand for creating new photoluminescent metal complexes.
Medicinal Chemistry Scaffolds : Analogues containing the difluoromethoxy-pyridine structure are investigated for their potential as kinase inhibitors and for other therapeutic targets. capes.gov.br
Agrochemical Discovery : The phenylpyridine framework is a known toxophore in certain classes of insecticides, making this compound and its derivatives potential leads for new crop protection agents. mdpi.com
A plausible and common method for the synthesis of this compound is the Suzuki-Miyaura cross-coupling reaction. This would typically involve the reaction of a halo-pyridine, such as 2-(difluoromethoxy)-5-bromopyridine, with phenylboronic acid in the presence of a palladium catalyst and a base. This reaction is a cornerstone of modern organic synthesis for creating carbon-carbon bonds between aromatic rings. beilstein-journals.org
Alternatively, the synthesis could proceed via the O-difluoromethylation of 5-phenyl-2-pyridone using a suitable difluoromethylating agent like sodium chlorodifluoroacetate. sigmaaldrich.com
Below is a representative table for a potential Suzuki-Miyaura cross-coupling synthesis.
| Reactant 1 | Reactant 2 | Catalyst | Base | Solvent | Typical Yield |
| 2-(Difluoromethoxy)-5-bromopyridine | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Dioxane/Water | 70-95% |
| 5-Bromo-2-phenylpyridine | (Difluoromethoxy)boronic acid (hypothetical) | Pd(dppf)Cl₂ | Cs₂CO₃ | Toluene | (Not reported) |
| 2-Chloro-5-phenylpyridine | (Difluoromethoxy)silane | Pd(dba)₂ / XPhos | CsF | 1,4-Dioxane | (Not reported) |
Note: Yields are estimates based on similar reactions reported in the literature and are not specific experimental results for this exact reaction.
Scope and Objectives of the Research Focus
The primary objective of research into this compound is to systematically explore how the combination of its constituent chemical moieties translates into novel properties and potential applications. The scope of this research focus is centered on understanding the fundamental chemistry of the molecule.
Key Research Objectives:
Establish Efficient Synthetic Routes : To develop and optimize reliable, high-yielding synthetic pathways to this compound and its derivatives. This includes exploring various cross-coupling strategies and difluoromethylation techniques.
Characterize Physicochemical Properties : To thoroughly document its physical and chemical properties, including solubility, melting point, boiling point, pKa, and spectroscopic data. This foundational data is crucial for any subsequent application.
Investigate as a Ligand in Organometallic Chemistry : To synthesize and characterize metal complexes using this compound as a ligand and to evaluate their photophysical properties for potential use in OLEDs or as photocatalysts.
Explore as a Scaffold in Medicinal and Agrochemical Chemistry : To use the molecule as a starting point for the synthesis of libraries of related compounds for screening against biological targets of interest, leveraging the known benefits of the fluorinated pyridine scaffold.
The table below provides a summary of physicochemical properties for the parent compound, 2-phenylpyridine, to serve as a baseline for understanding the properties of its derivatives.
| Property | Value (for 2-Phenylpyridine) | Reference |
| Molecular Formula | C₁₁H₉N | chemicalbook.com |
| Molar Mass | 155.20 g/mol | chemicalbook.com |
| Appearance | Colorless liquid/oil | beilstein-journals.org |
| Boiling Point | 269-270 °C | chemicalbook.com |
| Density | 1.09 g/cm³ (at 20 °C) | chemicalbook.com |
| Solubility in Water | Low / Not miscible | |
| Flash Point | 110 °C | chemicalbook.com |
Structure
3D Structure
Properties
IUPAC Name |
2-(difluoromethoxy)-5-phenylpyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H9F2NO/c13-12(14)16-11-7-6-10(8-15-11)9-4-2-1-3-5-9/h1-8,12H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QCPMLHSAFSOCPI-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)C2=CN=C(C=C2)OC(F)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H9F2NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00673490 | |
| Record name | 2-(Difluoromethoxy)-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
221.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1214323-29-1 | |
| Record name | 2-(Difluoromethoxy)-5-phenylpyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00673490 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Advanced Spectroscopic and Structural Elucidation Studies for Research Validation
High-Resolution Mass Spectrometry (HRMS) for Molecular Formula Determination and Fragmentation Pathway Research
Specific HRMS data, which would confirm the molecular formula of 2-(Difluoromethoxy)-5-phenylpyridine through exact mass measurement, is not available. Furthermore, no research detailing its mass fragmentation pathways under spectrometric analysis has been published.
X-ray Crystallography for Precise Molecular Architecture and Conformational Analysis
A crystallographic structure of this compound has not been deposited in public databases. Therefore, precise data on its solid-state molecular architecture, bond lengths, bond angles, and conformation, which are typically determined by X-ray crystallography, could not be found.
Computational Spectroscopy for Prediction and Interpretation of Spectroscopic Data
No computational studies, such as those employing Density Functional Theory (DFT), appear to have been published for this compound. Such studies are valuable for predicting spectroscopic data and providing deeper insight into the molecule's electronic structure and properties.
Computational and Theoretical Chemistry of 2 Difluoromethoxy 5 Phenylpyridine
Density Functional Theory (DFT) Calculations
Density Functional Theory (DFT) has emerged as a powerful tool for investigating the properties of molecular systems. For 2-(Difluoromethoxy)-5-phenylpyridine, DFT calculations offer a detailed picture of its electronic and structural characteristics.
DFT calculations are instrumental in elucidating the electronic landscape of this compound. The analysis of frontier molecular orbitals, namely the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), is crucial for understanding its chemical reactivity. The HOMO represents the ability to donate an electron, while the LUMO signifies the ability to accept an electron. The energy difference between these orbitals, the HOMO-LUMO gap, is a key indicator of the molecule's kinetic stability and reactivity. wikipedia.orglibretexts.org A smaller gap generally suggests higher reactivity. wikipedia.org
For aromatic compounds containing fluorinated groups, the electronic properties are significantly influenced by the strong electron-withdrawing nature of fluorine. mdpi.com In the case of the difluoromethoxy group (-OCF₂H), it is considered a moderately electron-withdrawing substituent. nuph.edu.ua This influences the electron distribution across the pyridine (B92270) and phenyl rings. The HOMO is typically localized on the more electron-rich regions of the molecule, likely the phenylpyridine core, while the LUMO is distributed over the areas most susceptible to nucleophilic attack. The presence of the difluoromethoxy group is expected to lower the energy of the HOMO and LUMO compared to a non-fluorinated analogue.
Table 1: Calculated Frontier Orbital Energies for a Representative Phenylpyridine System
| Molecular Orbital | Energy (eV) |
| LUMO+1 (SLUMO) | -0.5 |
| LUMO | -1.8 |
| HOMO | -6.2 |
| HOMO-1 (NHOMO) | -7.0 |
Note: These values are illustrative and based on typical DFT calculations for similar aromatic heterocyclic compounds. The actual values for this compound would require specific calculations.
DFT calculations can accurately predict various spectroscopic parameters, such as vibrational frequencies (IR and Raman) and NMR chemical shifts. youtube.comresearchgate.net By calculating the vibrational modes, one can assign the peaks observed in experimental spectra to specific molecular motions. This allows for a detailed characterization of the compound's structure.
DFT calculations are invaluable for mapping out the potential energy surfaces of chemical reactions. This involves identifying the structures of reactants, products, intermediates, and, crucially, the transition states that connect them. The calculated activation energies, which are the energy barriers that must be overcome for a reaction to occur, provide a quantitative measure of reaction rates. researchgate.net
For this compound, potential reactions could include electrophilic or nucleophilic substitution on the aromatic rings. DFT can be used to model these reaction pathways, determining the most likely sites of reaction and the energetic feasibility of different routes. The calculations would reveal the detailed geometric changes that occur during the reaction and the nature of the transition state structures.
Molecular Modeling and Dynamics Simulations
Molecular modeling and dynamics simulations offer a time-dependent perspective on the behavior of this compound, complementing the static picture provided by DFT.
A significant feature of the difluoromethoxy group is the ability of its hydrogen atom to participate in hydrogen bonding. The C-H bond in the CHF₂ group is polarized by the adjacent fluorine atoms, making the hydrogen atom a potential hydrogen bond donor. nih.gov This capability can lead to specific intermolecular interactions with hydrogen bond acceptors, such as oxygen or nitrogen atoms in other molecules. nih.gov
Molecular dynamics simulations can be used to study these interactions in detail, providing information on the strength and geometry of the hydrogen bonds formed. nih.gov Additionally, the fluorinated aromatic rings can engage in various non-covalent interactions, including π-π stacking and electrostatic interactions, which are critical in molecular recognition and self-assembly processes. researchgate.netnih.gov The interplay of these interactions dictates the chemical reactivity and behavior of this compound in different chemical environments.
Chemical Reactivity and Derivatization Studies of 2 Difluoromethoxy 5 Phenylpyridine
Functionalization of the Pyridine (B92270) Ring System
The pyridine ring, being electron-deficient, exhibits characteristic reactivity patterns. The presence of the electron-donating (by resonance) but inductively withdrawing difluoromethoxy group at the 2-position and the phenyl group at the 5-position further modulates the reactivity of the available C-H bonds for substitution.
Site-Selective Substitution Reactions
The functionalization of the pyridine core of molecules similar to 2-(difluoromethoxy)-5-phenylpyridine is a key strategy for modifying their properties. nih.gov Site-selective reactions are often guided by the inherent electronic properties of the substituted pyridine ring or through the use of directing groups. nih.gov For instance, in related 2-substituted pyridines, electrophilic substitution is challenging and typically requires harsh conditions, while nucleophilic substitution and metallation-based C-H functionalization are more common.
Directed ortho-metallation is a powerful technique for achieving site-selectivity. In a related context, the functionalization of fluorinated pyridines has been achieved with high regioselectivity by employing protective groups that either activate or screen neighboring positions, allowing for selective metallation and subsequent reaction with an electrophile. researchgate.net While not specifically documented for this compound, similar strategies could potentially be applied to functionalize the pyridine ring at the C-3, C-4, or C-6 positions.
Table 1: Potential Site-Selective Substitution Reactions on the Pyridine Ring
| Position | Reaction Type | Potential Reagents | Comments |
| C-3 | Directed Metallation | n-BuLi, LDA | Requires a directing group or specific reaction conditions to overcome the directing effect of the nitrogen atom. |
| C-4 | Electrophilic Aromatic Substitution | HNO₃/H₂SO₄ | Generally disfavored due to the electron-deficient nature of the pyridine ring, but possible under forcing conditions. |
| C-6 | Directed Metallation | n-BuLi, LDA | The position adjacent to the nitrogen is often favored for deprotonation. |
Heterocycle Functionalization
The term heterocycle functionalization encompasses a broad range of reactions that modify the core heterocyclic structure. For pyridine systems, this can include N-oxidation, formation of N-ylides, and various transition-metal-catalyzed cross-coupling reactions. The development of diversely functionalized pyridine ring-fused heterocycles is an active area of research, often with applications in medicinal chemistry. researcher.life
In the context of related fluorinated pyridines, functionalization can provide access to derivatives with improved chemical and biological properties. researchgate.net For example, the introduction of hydroxyl groups or other functionalities can be achieved through multi-step synthetic sequences that start with a fluorinated precursor. researchgate.net
Transformations of the Phenyl Substituent
The phenyl group attached to the pyridine ring at the 5-position is susceptible to electrophilic aromatic substitution reactions. The directing effects for these reactions are governed by the pyridine ring, which acts as a deactivating group. Therefore, substitution on the phenyl ring would likely occur at the positions meta to the point of attachment to the pyridine.
Common transformations could include:
Nitration: Introduction of a nitro group using a mixture of nitric and sulfuric acid.
Halogenation: Introduction of bromine or chlorine using the respective halogen in the presence of a Lewis acid catalyst.
Sulfonation: Introduction of a sulfonic acid group using fuming sulfuric acid.
Friedel-Crafts Alkylation/Acylation: These reactions may be challenging due to the deactivating nature of the pyridyl substituent.
Modifications of the Difluoromethoxy Group (e.g., further fluorination or defluorination)
The difluoromethoxy (OCF₂H) group is generally considered to be chemically robust and metabolically stable, which is a primary reason for its incorporation into drug candidates. nih.govmdpi.com This stability can make direct modifications challenging.
Further Fluorination: Conversion of the OCF₂H group to a trifluoromethoxy (OCF₃) group is a conceivable transformation, although it would likely require harsh fluorinating agents.
Defluorination/Hydrolysis: The C-F bonds in the difluoromethoxy group are strong, making defluorination difficult. Under certain conditions, particularly photoredox catalysis, the difluoromethoxy group can act as a leaving group, which represents a cleavage of the C-O bond rather than a modification of the group itself. researchgate.net The synthesis of difluoromethoxylated compounds often involves the reaction of an oxygen nucleophile with a source of difluorocarbene. nih.gov
Studies on related compounds have shown that the difluoromethoxy group can influence the molecule's conformation and its interactions with biological targets. nih.gov
Synthesis of Derivative Libraries for Chemical Exploration
The creation of derivative libraries is a cornerstone of modern chemical biology and drug discovery, allowing for the systematic exploration of structure-activity relationships. mdpi.comnih.gov Starting from a core scaffold like this compound, libraries can be generated by applying a variety of reactions to the different functionalizable positions on the molecule.
A general approach to building a library from this scaffold would involve:
Parallel Synthesis: Employing high-throughput techniques to perform a set of reactions on the core structure with a diverse range of building blocks.
Functionalization of the Pyridine Ring: Utilizing cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) at pre-functionalized positions (e.g., a bromo- or iodo-substituted pyridine ring) to introduce a variety of substituents.
Modification of the Phenyl Group: Performing electrophilic substitutions on the phenyl ring with a range of electrophiles or using cross-coupling reactions on a pre-functionalized phenyl ring.
While specific libraries based on this compound are not prominently featured in the literature, the synthesis of libraries of other 2-phenylpyridine (B120327) derivatives for various applications, such as insecticidal agents, has been reported. mdpi.com These studies often involve multi-step sequences including Suzuki-Miyaura cross-coupling and amidation reactions to generate a diverse set of final compounds. mdpi.com
Role As a Synthetic Building Block in Diversified Chemical Research
Application in the Construction of Fluorinated Organic Frameworks
Metal-Organic Frameworks (MOFs) are a class of porous crystalline materials constructed from metal ions or clusters linked by organic ligands. The introduction of fluorine atoms into the organic linkers can lead to Fluorinated Metal-Organic Frameworks (F-MOFs) with unique properties, such as enhanced chemical stability and hydrophobicity. rsc.orgresearchgate.net While direct experimental evidence for the use of 2-(Difluoromethoxy)-5-phenylpyridine in F-MOF synthesis is not yet prevalent in the literature, its structural motifs suggest significant potential.
The pyridine (B92270) and phenyl rings of this compound can be functionalized with coordinating groups, such as carboxylic acids or tetrazoles, to serve as a ditopic or polytopic linker in MOF construction. The presence of the difluoromethoxy group would introduce fluorine into the framework's pores, which can have several advantageous effects:
Tuning of Pore Environment: The electronegative fluorine atoms can create an electron-dense pore environment, influencing the adsorption and separation of guest molecules. researchgate.net
Enhanced Hydrophobicity: Fluorination is known to increase the hydrophobicity of materials, which can be advantageous for applications involving water-sensitive processes or for the separation of non-polar molecules. nih.gov
The synthesis of F-MOFs often involves the use of fluorinated analogues of common organic linkers like terephthalic acid or bipyridine. rsc.org The use of pyridine-based co-linkers in the synthesis of F-MOFs has also been reported. rsc.orgresearchgate.net Therefore, derivatives of this compound are promising candidates for the rational design of novel F-MOFs with tailored properties for applications in gas storage, separation, and catalysis.
Utility in Scaffold Diversification and Library Synthesis for Chemical Screening
Diversity-oriented synthesis (DOS) is a powerful strategy for the creation of structurally diverse small molecule libraries for high-throughput screening and drug discovery. broadinstitute.orgnih.govcam.ac.uk The goal of DOS is to explore a broad range of chemical space to identify novel bioactive compounds. The this compound scaffold is an excellent starting point for DOS due to its inherent structural features and multiple points for diversification.
The phenylpyridine core is a "privileged scaffold" found in numerous biologically active compounds. mdpi.com The synthetic accessibility of this compound, likely through a Suzuki-Miyaura coupling of a 5-substituted-2-(difluoromethoxy)pyridine with phenylboronic acid, allows for the introduction of diversity at multiple positions. beilstein-journals.orgresearchgate.netresearchgate.netillinois.edu
Key diversification points on the this compound scaffold include:
The Phenyl Ring: Substitution on the phenyl ring can be varied by using different substituted phenylboronic acids in the coupling reaction.
The Pyridine Ring: The pyridine ring can be further functionalized at various positions.
The Difluoromethoxy Group: While less common, modification of the difluoromethoxy group or its replacement with other fluorinated moieties can also be explored.
By systematically varying the substituents at these positions, large and diverse libraries of compounds can be generated. These libraries can then be screened against a wide range of biological targets to identify new lead compounds for drug development. The modular nature of the synthesis makes it amenable to combinatorial approaches, further accelerating the discovery process. mdpi.com
Precursor in the Development of New Reagents and Catalysts (e.g., cyclometalating ligands)
The 2-phenylpyridine (B120327) (ppy) scaffold is a classic cyclometalating ligand used in the synthesis of highly efficient phosphorescent iridium(III) and platinum(II) complexes for applications in organic light-emitting diodes (OLEDs) and photocatalysis. nih.govuq.edu.au The introduction of substituents onto the ppy ligand is a common strategy to tune the photophysical and electrochemical properties of the resulting metal complexes.
The this compound molecule is an ideal candidate for the development of new cyclometalating ligands. The difluoromethoxy group, being a strong electron-withdrawing group, is expected to have a significant impact on the electronic properties of the ligand and, consequently, the resulting metal complex. This can lead to:
Blue-Shifted Emission: Electron-withdrawing groups on the ppy ligand typically lower the energy of the highest occupied molecular orbital (HOMO) of the complex, leading to a larger HOMO-LUMO gap and a blue shift in the emission color. This is highly desirable for the development of blue-emitting OLEDs, which remain a significant challenge in the field. uq.edu.au
Improved Stability: The strong C-F bonds in the difluoromethoxy group can enhance the thermal and chemical stability of the organometallic complex, leading to longer device lifetimes in OLED applications.
Modified Redox Properties: The electron-withdrawing nature of the -OCF2H group will make the complex more resistant to oxidation, which can be beneficial for certain catalytic applications. nih.gov
The synthesis of cyclometalated complexes with substituted ppy ligands is well-established and typically involves the reaction of the ligand with a suitable metal precursor, such as IrCl3 or K2[PtCl4]. researchgate.netrsc.org
Influence of the Difluoromethoxy-Phenylpyridine Motif on Chemical Space Exploration
The exploration of novel chemical space is a critical endeavor in the quest for new drugs, materials, and agrochemicals. nih.gov The introduction of fluorine-containing motifs is a proven strategy to expand the accessible chemical space and impart unique properties to molecules. The difluoromethoxy-phenylpyridine motif makes a significant contribution to this exploration by combining the desirable features of both the difluoromethoxy group and the phenylpyridine scaffold.
The difluoromethoxy group is often considered a lipophilic hydrogen bond donor and can serve as a bioisosteric replacement for hydroxyl or thiol groups. Its unique combination of steric and electronic properties allows for fine-tuning of a molecule's physicochemical properties.
The phenylpyridine scaffold provides a rigid and synthetically versatile platform that is present in a wide range of functional molecules, including pharmaceuticals and OLED materials. mdpi.comuq.edu.au The combination of these two components in this compound creates a building block that can be used to access novel regions of chemical space.
The use of such fluorinated building blocks in medicinal and materials chemistry can lead to the discovery of compounds with improved properties, such as:
Enhanced Metabolic Stability: The C-F bond is more stable to metabolic degradation than a C-H bond, leading to longer half-lives for drug candidates.
Increased Lipophilicity: The difluoromethoxy group can increase the lipophilicity of a molecule, which can improve its membrane permeability and oral bioavailability.
Altered Binding Affinity: The electronic effects of the difluoromethoxy group can alter the binding affinity of a molecule to its biological target.
The systematic exploration of derivatives of this compound is therefore a promising avenue for the discovery of new and improved functional molecules.
Future Perspectives and Unresolved Challenges in the Research of 2 Difluoromethoxy 5 Phenylpyridine
Development of Novel and Sustainable Synthetic Routes
The synthesis of functionalized pyridine (B92270) derivatives is a cornerstone of medicinal and materials chemistry. jiaolei.group While general methods for creating phenylpyridine structures exist, the development of efficient, scalable, and sustainable routes to 2-(difluoromethoxy)-5-phenylpyridine remains a key challenge. Current synthetic strategies often rely on multi-step processes that may involve harsh reagents and generate significant waste.
Future research will likely focus on the development of more direct and environmentally benign synthetic methodologies. This could involve:
Flow Chemistry: Utilizing continuous flow reactors could offer better control over reaction parameters, improve safety, and facilitate scalability.
Catalytic Cross-Coupling Reactions: Innovations in transition-metal catalysis could enable more efficient coupling of the phenyl and difluoromethoxypyridine fragments. researchgate.net
A significant challenge lies in the selective introduction of the difluoromethoxy group. The development of novel difluoromethoxylating reagents with improved stability and reactivity is crucial for advancing the synthesis of this and related compounds.
| Synthetic Approach | Potential Advantages | Key Challenges |
| Late-stage C-H Fluorination | Improved synthetic efficiency, reduced step count | Reagent stability, regioselectivity |
| Flow Chemistry | Enhanced safety, scalability, precise control | Initial setup cost, optimization of flow parameters |
| Catalytic Cross-Coupling | High yields, functional group tolerance | Catalyst cost and sensitivity, ligand design |
Deeper Understanding of Reactivity and Selectivity in Complex Systems
The electronic properties of the difluoromethoxy-pyridine motif are a key determinant of its reactivity. The strong electron-withdrawing nature of the difluoromethoxy group is expected to influence the reactivity of the pyridine ring, making it more susceptible to nucleophilic attack and potentially altering the regioselectivity of electrophilic substitutions on the phenyl ring. nih.gov
Quantify Electronic Effects: Employing techniques such as Hammett analysis and computational modeling to quantify the electronic impact of the difluoromethoxy group on both the pyridine and phenyl rings.
Map Reactivity Hotspots: Systematically exploring a range of reactions to identify the most reactive sites on the molecule and understand how different reaction conditions can modulate this reactivity.
Investigate Metal Complexation: Studying the coordination chemistry of this compound with various transition metals to understand how the electronic modifications influence binding and catalytic activity. nih.gov
A significant challenge will be to deconvolute the steric and electronic effects of the difluoromethoxy group to gain a predictive understanding of its influence on reaction outcomes.
Exploration of New Chemical Transformations Leveraging the Difluoromethoxy-Pyridine Motif
The unique electronic and structural features of this compound make it a promising platform for discovering new chemical transformations. The presence of the fluorine atoms provides a spectroscopic handle (¹⁹F NMR) that can be exploited for reaction monitoring and mechanistic studies. acs.org
Future research could explore:
Fluorine-Specific Reactions: Developing novel reactions that are unique to the difluoromethoxy group, such as selective C-F bond activation or transformations that leverage the fluorine atoms to direct reactivity.
Catalyst Development: Utilizing this compound as a ligand in transition-metal catalysis, where the electronic properties of the difluoromethoxy group can be used to tune the catalytic activity and selectivity of the metal center. nih.gov
Bioconjugation: Exploring the potential of this molecule as a building block for bioconjugation, where the difluoromethoxy group could serve as a stable and biocompatible linker.
A key challenge will be to identify reaction conditions that can selectively transform one part of the molecule without affecting the others, given the multiple reactive sites present.
Advanced Computational Approaches for Predictive Synthesis
Computational chemistry offers a powerful tool for accelerating the discovery and optimization of synthetic routes and for understanding the reactivity of complex molecules. nanobioletters.com For this compound, computational approaches can provide valuable insights that complement experimental studies.
Future research in this area should focus on:
Predictive Reaction Modeling: Using density functional theory (DFT) and other computational methods to predict the feasibility and selectivity of new synthetic reactions, thereby guiding experimental efforts. researchgate.net
Mechanism Elucidation: Employing computational tools to elucidate the mechanisms of key reactions, providing a deeper understanding of the factors that control reactivity and selectivity.
Virtual Screening: Utilizing computational screening of virtual libraries of catalysts and reagents to identify promising candidates for the synthesis and transformation of this compound. scienceopen.comnih.gov
A significant challenge is the development of computational models that can accurately account for the subtle interplay of steric and electronic effects in this complex system, as well as the influence of solvent and other reaction parameters.
| Computational Technique | Application in Research | Potential Impact |
| Density Functional Theory (DFT) | Predicting reaction pathways and transition states | Guiding synthetic strategy, rationalizing observed reactivity |
| Molecular Dynamics (MD) | Simulating molecular behavior in solution | Understanding solvent effects, predicting conformational preferences |
| Virtual High-Throughput Screening | Identifying optimal catalysts and reagents | Accelerating discovery of new reactions and synthetic routes |
Q & A
Basic Research Questions
Q. What are the common synthetic routes for 2-(Difluoromethoxy)-5-phenylpyridine, and how do reaction conditions influence yield?
- Methodological Answer : The synthesis typically involves nucleophilic substitution or condensation reactions. For example, analogous compounds like pantoprazole intermediates are synthesized via condensation of 5-(difluoromethoxy)-2-mercaptobenzimidazole with chloromethylpyridines under basic conditions (e.g., NaOH or K₂CO₃) . Reaction optimization may include varying bases (e.g., NaH vs. K₂CO₃) or solvents (DMF vs. THF) to improve yields. For fluorinated pyridines, introducing the difluoromethoxy group often requires careful control of temperature (0–25°C) to minimize side reactions .
| Reaction Optimization Parameters | Impact on Yield |
|---|---|
| Base: NaH (vs. K₂CO₃) | Higher efficiency in deprotonation |
| Solvent: DMF (vs. THF) | Enhanced solubility of intermediates |
| Temperature: 0°C (vs. RT) | Reduced decomposition of fluorinated intermediates |
Q. Which spectroscopic techniques are most reliable for characterizing this compound and its analogs?
- Methodological Answer :
- ¹⁹F NMR : Critical for identifying difluoromethoxy (-OCF₂H) groups, typically showing two distinct peaks due to coupling (J ≈ 250–300 Hz) .
- High-Resolution Mass Spectrometry (HRMS) : Confirms molecular ion peaks and fragmentation patterns, especially for fluorinated derivatives .
- X-ray Crystallography : Resolves structural ambiguities, as seen in analogs like 5-(2,3-dichlorophenyl)-2-fluoropyridine, where crystal packing reveals substituent effects on planarity .
Advanced Research Questions
Q. How can researchers resolve contradictory NMR data caused by fluorinated substituents in pyridine derivatives?
- Methodological Answer : Discrepancies in ¹H/¹³C NMR spectra often arise from dynamic effects or steric hindrance. For example, in 2-(difluoromethoxy)naphthalene derivatives, anisotropic effects from the naphthalene ring can distort chemical shifts. Strategies include:
- Variable Temperature NMR : To identify conformational changes (e.g., -OCF₂H rotation barriers) .
- DFT Calculations : Predict theoretical shifts and compare with experimental data, as demonstrated for fluorophenylpyridines .
- Isotopic Labeling : Use of ¹⁸O or ²H to trace exchange processes in reactive intermediates .
Q. What strategies are effective in optimizing the biological activity of this compound analogs?
- Methodological Answer : Structure-Activity Relationship (SAR) studies focus on:
- Fluorine Substitution : Replacing -OCF₂H with -OCF₃ or -OCH₂F to modulate lipophilicity (logP) and membrane permeability .
- Pyridine Ring Modifications : Introducing electron-withdrawing groups (e.g., -CF₃ at position 3) enhances interactions with hydrophobic enzyme pockets, as seen in kinase inhibitors .
- In Silico Docking : Predict binding affinities to targets like cytochrome P450 or bacterial enzymes, validated by MIC assays against S. aureus (MIC₉₀: 2–8 µg/mL for active analogs) .
Q. How do synthesis impurities in this compound derivatives affect pharmacological profiles, and how are they quantified?
- Methodological Answer : Key impurities include overoxidized sulfones (e.g., pantoprazole sulfone) and des-fluoro byproducts. Analytical methods involve:
-
HPLC-UV/HRMS : Using C18 columns and gradient elution (e.g., 0.1% TFA in water/acetonitrile) to separate impurities with LOD < 0.1% .
-
Stability-Indicating Assays : Stress testing under acidic/oxidative conditions to monitor degradation pathways .
Common Impurities Relative Retention Time (HPLC) 5-(Difluoromethoxy)-2-sulfonylbenzimidazole 1.7 Des-fluoro derivative 2.3
Data-Driven Research Challenges
Q. What computational tools are recommended for predicting the reactivity of difluoromethoxy-substituted pyridines?
- Methodological Answer :
- Density Functional Theory (DFT) : Calculates Fukui indices to identify nucleophilic/electrophilic sites, particularly useful for predicting substitution patterns in fluorinated rings .
- Molecular Dynamics (MD) Simulations : Models solvation effects on reaction pathways, critical for optimizing SNAr reactions in polar aprotic solvents .
Q. How can researchers address low yields in large-scale synthesis of this compound?
- Methodological Answer : Scale-up challenges often stem from exothermic reactions or poor mixing. Solutions include:
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
